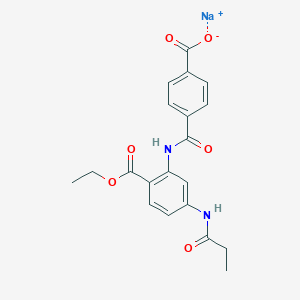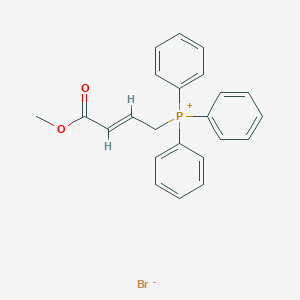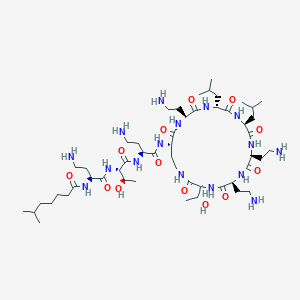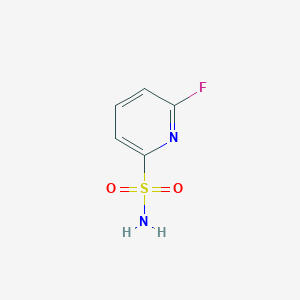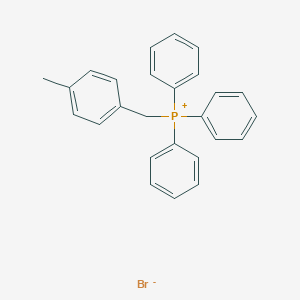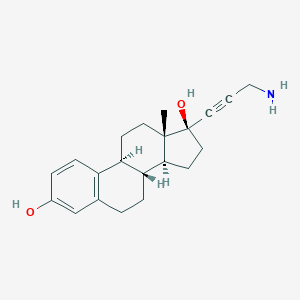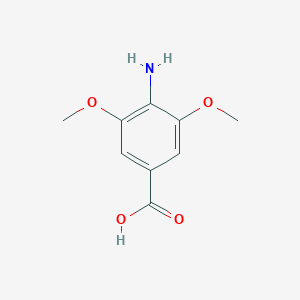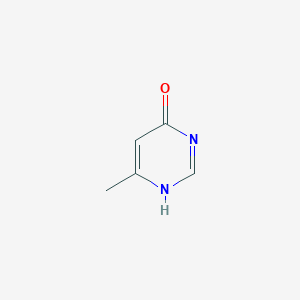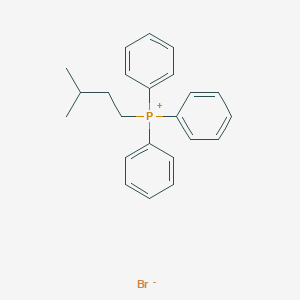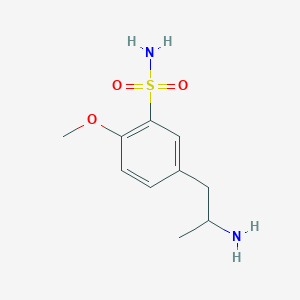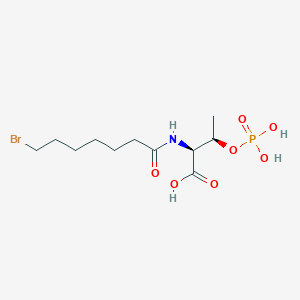
7-Bromoheptanoylthreonine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromoheptanoylthreonine phosphate (BHTP) is a modified amino acid that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. BHTP is a phosphorylated threonine derivative that contains a bromine atom at the seventh carbon position of the heptanoyl chain. This modification has been shown to have unique properties that make it a valuable tool for studying protein interactions and signaling pathways.
Wirkmechanismus
The mechanism of action of 7-Bromoheptanoylthreonine phosphate involves the interaction of the heptanoyl chain with the hydrophobic pocket of the PKC enzyme. This interaction inhibits the enzyme's activity by preventing the binding of ATP, the substrate required for PKC activation. Additionally, the phosphorylated threonine moiety of 7-Bromoheptanoylthreonine phosphate can interact with other proteins, leading to the modulation of downstream signaling pathways.
Biochemische Und Physiologische Effekte
7-Bromoheptanoylthreonine phosphate has been shown to have several biochemical and physiological effects, including the inhibition of PKC activity, the modulation of downstream signaling pathways, and the regulation of cellular processes such as proliferation and apoptosis. Additionally, 7-Bromoheptanoylthreonine phosphate has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Bromoheptanoylthreonine phosphate is its specificity for PKC inhibition. Unlike other PKC inhibitors, 7-Bromoheptanoylthreonine phosphate does not inhibit other kinases, making it a valuable tool for studying PKC signaling pathways. However, 7-Bromoheptanoylthreonine phosphate has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 7-Bromoheptanoylthreonine phosphate in scientific research. One area of interest is the development of new PKC inhibitors based on the structure of 7-Bromoheptanoylthreonine phosphate. Additionally, 7-Bromoheptanoylthreonine phosphate may have potential applications in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of 7-Bromoheptanoylthreonine phosphate and its potential as a therapeutic agent.
In conclusion, 7-Bromoheptanoylthreonine phosphate is a valuable tool for studying protein-protein interactions and signaling pathways. Its specificity for PKC inhibition and unique properties make it a valuable tool for scientific research. Further research is needed to fully understand the potential applications of 7-Bromoheptanoylthreonine phosphate in the treatment of disease and the development of new therapeutic agents.
Synthesemethoden
The synthesis of 7-Bromoheptanoylthreonine phosphate involves several steps, starting with the protection of the threonine hydroxyl group. The protected threonine is then reacted with heptanoyl chloride to form the heptanoylthreonine derivative. The bromination of the heptanoyl chain is achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent. Finally, the phosphate group is added using a phosphorylating agent such as phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
7-Bromoheptanoylthreonine phosphate has been used extensively in scientific research as a tool for studying protein-protein interactions and signaling pathways. One of the most significant applications of 7-Bromoheptanoylthreonine phosphate is in the study of protein kinase C (PKC) signaling. 7-Bromoheptanoylthreonine phosphate has been shown to be a potent inhibitor of PKC, and its use has led to the discovery of new PKC isoforms and their roles in signaling pathways.
Eigenschaften
CAS-Nummer |
114559-01-2 |
|---|---|
Produktname |
7-Bromoheptanoylthreonine phosphate |
Molekularformel |
C11H21BrNO7P |
Molekulargewicht |
390.16 g/mol |
IUPAC-Name |
(2S,3R)-2-(7-bromoheptanoylamino)-3-phosphonooxybutanoic acid |
InChI |
InChI=1S/C11H21BrNO7P/c1-8(20-21(17,18)19)10(11(15)16)13-9(14)6-4-2-3-5-7-12/h8,10H,2-7H2,1H3,(H,13,14)(H,15,16)(H2,17,18,19)/t8-,10+/m1/s1 |
InChI-Schlüssel |
FEHSUZJYJHJVAY-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCBr)OP(=O)(O)O |
SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCBr)OP(=O)(O)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCBr)OP(=O)(O)O |
Synonyme |
7-BHTP 7-bromoheptanoylthreonine phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



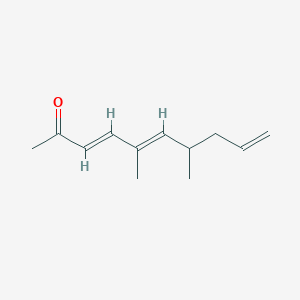
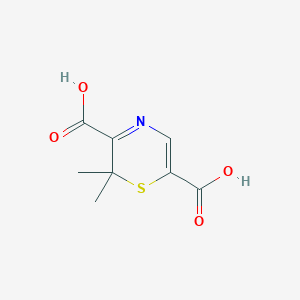

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
